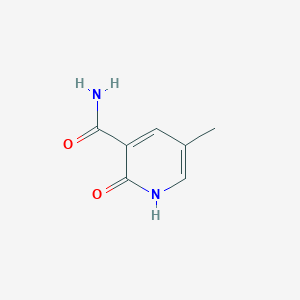

5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Vue d'ensemble

Description

5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound with a pyridine ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves the reaction of pyridine-3-carboxylic acid with formyl chloride, resulting in the formation of 1-methyl-6-oxo-pyridine-3-carboxamide . Another approach includes the use of isoxazole strategies for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxamides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Oxidation Reactions

The dihydropyridine ring undergoes oxidation to form aromatic pyridine derivatives. In related compounds (e.g., N-substituted dihydropyridines), potassium permanganate (KMnO₄) in acidic or basic media oxidizes the 1,2-dihydropyridine ring to pyridine-2-one derivatives . For 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide, this would likely yield 5-methyl-2-oxopyridine-3-carboxamide (Figure 1).

Table 1: Oxidation conditions and outcomes

Reduction Reactions

The 2-oxo (lactam) group can be reduced to form secondary amines. Sodium borohydride (NaBH₄) in methanol selectively reduces the carbonyl group in structurally similar compounds. Lithium aluminum hydride (LiAlH₄) may further reduce the amide to an amine, though this has not been explicitly documented for the target compound.

Substitution Reactions

The carboxamide group participates in nucleophilic substitution under basic conditions. For example:

-

Hydrolysis : Acidic or basic hydrolysis of the carboxamide could yield 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , as observed in related carboxylic acid derivatives .

-

Acylation/Alkylation : The amide nitrogen may undergo alkylation with alkyl halides or acylation with acid chlorides in the presence of bases like NaH .

Ring-Opening and Cyclization

Under reductive conditions, the dihydropyridine ring can undergo ring-opening reactions. For instance, Mo(CO)₆ in wet acetonitrile facilitates reductive cleavage of the ring to form enamine intermediates, which subsequently cyclize into pyridones . This pathway is critical in synthesizing fused heterocycles.

Figure 1: Proposed reaction pathways

textThis compound │ ├─ Oxidation (KMnO₄) → 5-Methyl-2-oxopyridine-3-carboxamide ├─ Reduction (NaBH₄) → 5-Methyl-1,2,3,4-tetrahydropyridine-3-carboxamide └─ Hydrolysis (H₃O⁺/OH⁻) → 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s interaction with 5-HT₄ receptors highlights its pharmacochemical relevance. Structural analogs exhibit agonistic activity by binding to serotonin receptors, influencing gastrointestinal and neurological pathways .

Key Research Findings

-

Synthetic Utility : The compound serves as a precursor for bioactive pyridones and enamines via redox and cyclization reactions .

-

Stability : The lactam ring shows moderate stability under acidic conditions but undergoes ring-opening in strongly reducing environments .

-

Crystallographic Data : Hydrogen-bonding patterns in related compounds (e.g., N-(3-chloro-2-methylphenyl) analogs) suggest dimerization via N–H⋯O interactions, which may influence solid-state reactivity .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Heterocycles

5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide serves as a fundamental building block in the synthesis of more complex heterocyclic compounds. Its structural properties facilitate various chemical transformations, making it valuable in synthetic organic chemistry.

Reactivity and Transformations

The compound undergoes several types of reactions:

- Oxidation : Converts to N-oxides.

- Reduction : The oxo group can be reduced to a hydroxyl group.

- Substitution : Electrophilic and nucleophilic substitutions can occur on the pyridine ring.

Biological Applications

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and antiviral activities. This makes it a candidate for developing new therapeutic agents aimed at treating infections caused by bacteria and viruses.

Anticancer Activity

Studies have shown that this compound possesses antiproliferative effects against various cancer cell lines. Its mechanism involves inhibiting key enzymes and signaling pathways associated with cell growth and division, highlighting its potential as an anticancer agent .

Pharmaceutical Applications

5-HT4 Receptor Agonist

Derivatives of this compound have been identified as selective agonists for the 5-HT4 receptor. These compounds are being explored for their therapeutic potential in treating gastrointestinal disorders such as irritable bowel syndrome (IBS), gastroesophageal reflux disease (GERD), and other conditions related to gastric motility .

Industrial Applications

Material Science

The compound is also utilized in the development of new materials with specific electronic and optical properties. Its unique structure allows for the design of materials that can be applied in various industrial sectors, including electronics and photonics.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antiviral | Shows potential against viral infections | |

| Anticancer | Inhibits proliferation in cancer cell lines |

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Conditions |

|---|---|---|

| Oxidation | N-Oxides | Mild oxidizing agents |

| Reduction | Hydroxyl derivatives | Sodium borohydride |

| Substitution | Substituted pyridine derivatives | Controlled temperature & pH |

Case Study 1: Anticancer Research

A study published in Cancer Research demonstrated that derivatives of this compound exhibited significant growth inhibition in several cancer cell lines, including breast and prostate cancers. The mechanism was attributed to the compound's ability to interfere with cell cycle progression and induce apoptosis.

Case Study 2: Gastrointestinal Disorders

Research on the pharmacological effects of 5-Methyl derivatives indicated their efficacy as agonists at the 5-HT4 receptor. Clinical trials have shown improvements in gastrointestinal motility disorders, providing a basis for further development into therapeutic agents for conditions like IBS .

Mécanisme D'action

The mechanism of action of 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell growth and division . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamides: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.

1,8-Dihydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: These compounds have a quinoline ring instead of a pyridine ring, resulting in different chemical properties and applications.

Uniqueness

5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations and its broad range of applications in different fields make it a valuable compound for scientific research and industrial applications.

Activité Biologique

5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound characterized by its unique pyridine ring structure. This compound has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and antiproliferative effects. Its distinct substitution pattern contributes to its varied chemical reactivity and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, with one common route involving the reaction of pyridine-3-carboxylic acid with formyl chloride. This reaction yields 1-methyl-6-oxo-pyridine-3-carboxamide, which can be further transformed into the target compound under controlled conditions. Industrially, optimized reaction conditions are employed to maximize yield and purity using techniques such as continuous flow reactors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) values suggest that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | ≤ 32 |

| Escherichia coli | ≤ 64 |

| Candida albicans | ≤ 16 |

Antiviral Activity

The compound has also shown promising antiviral activity. In particular, studies have reported its efficacy against HIV-1 by inhibiting viral replication in infected cells. The mechanism appears to involve interference with viral protein synthesis and assembly.

Anticancer Properties

This compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, it has been shown to inhibit cell growth in human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.2 |

| A549 | 12.8 |

The mechanism of action in cancer cells involves the inhibition of key enzymes and signaling pathways critical for cell proliferation and survival.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This includes:

- Enzyme Inhibition : The compound inhibits enzymes involved in cell cycle regulation and apoptosis.

- Signal Transduction Pathways : It modulates pathways such as NF-kB and MAPK, which are crucial for inflammatory responses and cell survival.

- Direct Viral Interaction : In the case of antiviral activity, it may disrupt the life cycle of viruses by targeting viral proteins.

Study on Anticancer Activity

A notable study evaluated the anticancer potential of this compound in vivo using xenograft models of breast cancer. Results indicated a significant reduction in tumor size compared to controls, with minimal side effects observed in treated animals .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against multi-drug resistant strains of bacteria. It was found that the compound not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapy .

Propriétés

IUPAC Name |

5-methyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-2-5(6(8)10)7(11)9-3-4/h2-3H,1H3,(H2,8,10)(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFUPKKGZILFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20514836 | |

| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85614-92-2 | |

| Record name | 5-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20514836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.